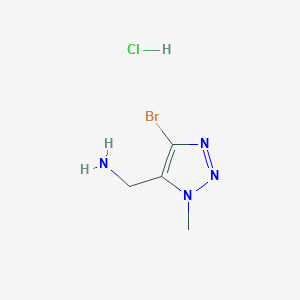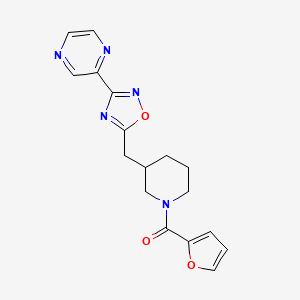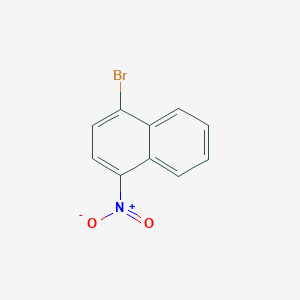
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride” is a chemical compound with a molecular weight of 192.02 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H6BrN3O/c1-8-3 (2-9)4 (5)6-7-8/h9H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 342.2±50.0 °C and a predicted density of 1.97±0.1 g/cm3 . Its pKa value is predicted to be 13.07±0.10 .Scientific Research Applications
Antimicrobial Activity
1,2,3-Triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring contributes to the compound’s ability to engage in hydrogen bonding and dipole-dipole interactions, enhancing its interaction with microbial enzymes and receptors . This particular derivative can be synthesized through a Cu(I) catalyzed [3+2] dipolar cycloaddition, which has shown moderate to excellent activity against various microbial strains, including S. aureus , B. Subtilis , E. Coli , S. enterica , C. albicans , and R. oryzae .
Antifungal Applications
The antifungal efficacy of 1,2,3-triazole compounds is well-documented. They have been tested against fungal strains like Candida albicans and Rhizopus oryzae using methods such as serial dilution . The brominated triazole derivative could potentially serve as a lead compound for developing new antifungal agents due to its structural compatibility with fungal enzymes.
Anticancer Potential
1,2,3-Triazole derivatives are explored for their anticancer activities. Their ability to form stable non-covalent interactions with biological macromolecules makes them suitable candidates for anticancer drug design . The brominated derivative’s interaction with cancer cell receptors could be investigated to develop targeted therapies.
Antituberculosis Activity
The triazole core is also significant in the fight against tuberculosis. Its derivatives have been used to create compounds with antituberculosis properties, which act by inhibiting the synthesis of mycolic acid in the cell wall of Mycobacterium tuberculosis . The (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride could be studied for similar applications.
Antiviral Uses
Triazole derivatives have shown promise as antiviral agents. Their structural flexibility allows them to be incorporated into drugs that can inhibit viral replication. For instance, they have been used in the treatment of hepatitis and as broad-spectrum antivirals . The subject compound could be researched for its efficacy against various viral infections.
Material Chemistry Applications
Beyond biomedical applications, 1,2,3-triazoles find use in material chemistry due to their stability and ability to participate in various chemical reactions. They can be used to create polymers, coatings, and other materials with desirable properties such as increased durability or specific interactions with light or other materials .
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
properties
IUPAC Name |
(5-bromo-3-methyltriazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4.ClH/c1-9-3(2-6)4(5)7-8-9;/h2,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGNLSAYOMBWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride | |
CAS RN |
2138518-30-4 |
Source


|
| Record name | 1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-Fluoro-5-methoxypyridin-3-yl)methyl]-N-[(3-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2987647.png)
![(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride](/img/structure/B2987650.png)
![1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2987651.png)
![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987652.png)
![2,5-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987653.png)

![2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2987655.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2987656.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2987659.png)


